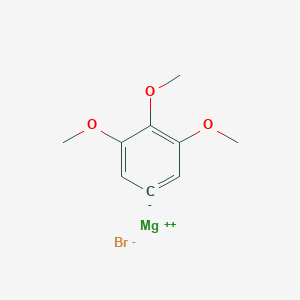

3,4,5-Trimethoxyphenylmagnesium bromide

Vue d'ensemble

Description

3,4,5-Trimethoxyphenylmagnesium bromide (MgBr-TMP) is a Grignard reagent that is used as a synthetic intermediate in organic chemistry. It is a colorless, water-soluble solid that is easily synthesized from 3,4,5-trimethoxyphenol and magnesium bromide. MgBr-TMP is a versatile reagent that can be used to synthesize a variety of organic compounds, including alcohols, ethers, aldehydes, and ketones. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

Applications De Recherche Scientifique

Application in Synthesis of Natural Products and Lignans

3,4,5-Trimethoxyphenylmagnesium bromide plays a significant role in the synthesis of complex natural products. For instance, its utility is evident in the total synthesis of lignans, such as (-)-burseran and (-)-cubebin. The conjugate addition of its anions to specific compounds followed by subsequent chemical treatments leads to the formation of these lignans, demonstrating its critical role in the synthesis of complex organic molecules (Rehnberg & Magnusson, 1988).

Use in Carbometallation Reactions

This compound is also instrumental in carbometallation reactions. For example, it is used in the nickel-catalyzed addition of methylmagnesium bromide to alkynylsilanes, leading to the stereospecific synthesis of tetrasubstituted alkenes. These reactions are foundational in the creation of diverse organic structures with potential applications in various fields, including pharmaceuticals (Conn, Karras & Snider, 1984).

Facilitating Carbon-Carbon Bond Formation

The compound has shown effectiveness in forming carbon-carbon bonds, a fundamental process in organic synthesis. For example, its anion, derived from its bromide or iodide form, can react with various electrophiles to incorporate the 3,4,5-trimethoxyphenyl unit via C-C bond formation. This capability is crucial for constructing complex organic molecules, especially in the synthesis of certain natural products (Hoye & Kaese, 1982).

In Structural Determination of Benzyl Bromide Derivatives

The structural properties of derivatives of this compound, such as 3,4,5-trimethoxybenzyl bromide, have been determined through powder X-ray diffraction studies. These studies are essential for understanding the molecular structure and potential applications of these derivatives in the synthesis of dendritic materials (Pan et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

3,4,5-Trimethoxyphenylmagnesium bromide is a Grignard reagent . Grignard reagents are typically used in organic synthesis . .

Mode of Action

As a Grignard reagent, this compound can participate in Grignard reactions . In these reactions, the Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms present in other molecules . This allows for the formation of carbon-carbon bonds, which is a key step in the synthesis of a wide range of organic compounds .

Biochemical Pathways

Grignard reagents in general are known to be involved in various synthetic pathways in organic chemistry .

Pharmacokinetics

As a Grignard reagent, it is primarily used in laboratory settings for chemical synthesis .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds . The specific outcomes would depend on the other reactants and conditions of the reaction .

Action Environment

The efficacy and stability of this compound, like other Grignard reagents, can be influenced by various environmental factors. These reagents are typically sensitive to moisture and air, and thus, reactions involving them are usually carried out under anhydrous conditions . They are also typically stored at low temperatures to prevent degradation .

Analyse Biochimique

Biochemical Properties

3,4,5-Trimethoxyphenylmagnesium bromide plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Grignard reactions. It interacts with various enzymes and proteins that facilitate these reactions. For instance, it can react with carbonyl-containing biomolecules, such as aldehydes and ketones, to form alcohols. The nature of these interactions involves the nucleophilic attack of the carbon-magnesium bond on the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with DNA or RNA, leading to the upregulation or downregulation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature and storage conditions. Over time, the compound may degrade, leading to a decrease in its reactivity and effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal cellular processes. Threshold effects have been identified, indicating the dosage levels at which the compound begins to exert its effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its reactions. The compound can affect metabolic flux by altering the levels of metabolites and the activity of enzymes involved in these pathways. For example, it can interact with enzymes that catalyze the formation of carbon-carbon bonds, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound within specific cellular compartments can influence its activity and function. For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The localization of the compound can determine its interactions with biomolecules and its overall impact on cellular function .

Propriétés

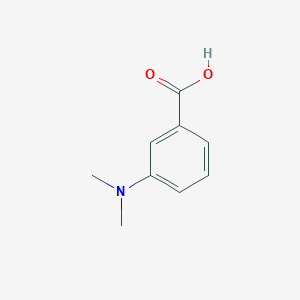

IUPAC Name |

magnesium;1,2,3-trimethoxybenzene-5-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O3.BrH.Mg/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSCVXDQDANNME-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C[C-]=C1)OC)OC.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133095-91-7 | |

| Record name | 3,4,5-Trimethoxyphenylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)